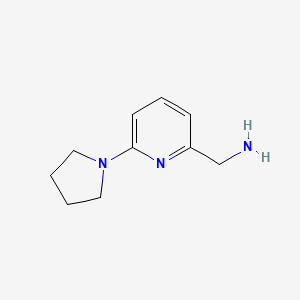

(6-pyrrolidin-1-ylpyridin-2-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-pyrrolidin-1-ylpyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-8-9-4-3-5-10(12-9)13-6-1-2-7-13/h3-5H,1-2,6-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEJFAYJKXYWKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640201 | |

| Record name | 1-[6-(Pyrrolidin-1-yl)pyridin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868755-49-1 | |

| Record name | 1-[6-(Pyrrolidin-1-yl)pyridin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Aminomethyl)-6-(pyrrolidin-1-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 6 Pyrrolidin 1 Ylpyridin 2 Yl Methanamine and Its Analogues

Established Synthetic Pathways for the (6-pyrrolidin-1-ylpyridin-2-yl)methanamine Core

The synthesis of the this compound core relies on fundamental organic reactions that functionalize the pyridine (B92270) ring and build the aminomethyl side chain.

Nucleophilic Aromatic Substitution Strategies for Pyridine Ring Functionalization

The introduction of the pyrrolidine (B122466) moiety onto the pyridine ring is typically achieved through nucleophilic aromatic substitution (SNAr). The pyridine ring's electron-withdrawing nitrogen atom activates the C2 and C4 positions (and by extension, the equivalent C6 position) toward nucleophilic attack. stackexchange.commatanginicollege.ac.inchemistry-online.com This activation facilitates the displacement of a suitable leaving group, such as a halogen, by a nucleophile like pyrrolidine.

The mechanism proceeds via a two-step addition-elimination process. nih.govnih.gov First, the nucleophile (pyrrolidine) attacks the electron-deficient carbon at the 6-position, breaking the ring's aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom of the pyridine ring. stackexchange.comchemistry-online.com The subsequent elimination of the leaving group restores the aromaticity and yields the 6-(pyrrolidin-1-yl)pyridine product. The stability of the Meisenheimer intermediate is a crucial factor determining the feasibility of the reaction. stackexchange.com The reaction is even more facile in N-alkyl pyridinium (B92312) salts, which are highly activated for nucleophilic attack. chemistry-online.com

Table 1: Factors Influencing Nucleophilic Aromatic Substitution on Pyridine

| Factor | Description | Impact on Reaction |

|---|---|---|

| Position of Substitution | Nucleophilic attack is favored at the 2- and 4-positions. stackexchange.commatanginicollege.ac.in | Directs the regioselectivity of the pyrrolidine addition. |

| Leaving Group | The nature of the leaving group (e.g., F, Cl, Br) affects the reaction rate. nih.gov | A good leaving group is essential for the elimination step. |

| Ring Activation | The inherent electron-withdrawing effect of the ring nitrogen activates the substrate. matanginicollege.ac.in | Makes pyridine more reactive towards nucleophiles than benzene (B151609). |

| Intermediate Stability | The negative charge on the Meisenheimer complex is stabilized by the ring nitrogen. stackexchange.comnih.gov | Lowers the activation energy for the rate-determining addition step. |

Amine Functionalization via Reductive Amination Protocols

Once the 6-pyrrolidinyl pyridine scaffold is in place, the methanamine group is commonly installed using reductive amination. wikipedia.org This versatile, often one-pot, reaction converts a carbonyl group—in this case, an aldehyde at the 2-position (6-pyrrolidin-1-ylpyridine-2-carbaldehyde)—into an amine. wikipedia.orgyoutube.com

The process involves two key steps:

Imine Formation : The aldehyde reacts with an amine source, such as ammonia (B1221849) or an ammonia equivalent, under mildly acidic conditions (pH ~5) to form an imine intermediate through a reversible nucleophilic addition-elimination reaction. youtube.comlibretexts.org

Reduction : The resulting imine is then reduced to the corresponding primary amine. libretexts.orgmasterorganicchemistry.com

A significant advantage of this method is the use of reducing agents that are selective for the imine over the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly employed because they are less reactive towards carbonyls but readily reduce the more electrophilic iminium ion that forms in equilibrium with the imine. youtube.commasterorganicchemistry.com This selectivity allows the entire transformation to be performed in a single reaction vessel, improving efficiency. wikipedia.org

Table 2: Key Reagents in Reductive Amination

| Reagent | Role | Key Characteristics |

|---|---|---|

| Carbonyl Compound | Aldehyde or ketone | The electrophilic starting material (e.g., 6-pyrrolidin-1-ylpyridine-2-carbaldehyde). pearson.com |

| Amine | Ammonia, primary or secondary amine | The nucleophile that forms the imine. youtube.compearson.com |

| Reducing Agent | NaBH₃CN, NaBH(OAc)₃ | Selectively reduces the imine/iminium ion in the presence of the carbonyl group. masterorganicchemistry.com |

| Acid Catalyst | Mild acid (e.g., acetic acid) | Facilitates the dehydration step in imine formation. youtube.com |

Palladium-Catalyzed Coupling Reactions in the Synthesis of Related Pyridinylmethylamine Derivatives

Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the construction of complex pyridine derivatives. While not always used for the direct synthesis of the parent compound, these methods are crucial for creating analogues. For instance, palladium-catalyzed C-H arylation can form fused nitrogen-containing heterocycles from pyridine amide precursors, a reaction that can be enhanced with the use of appropriate phosphine (B1218219) ligands. beilstein-journals.org

Furthermore, palladium-catalyzed carboamination reactions have been developed to synthesize enantiomerically enriched 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidines. nih.gov These transformations couple aryl or alkenyl bromides with γ-aminoalkene derivatives, providing a route to substituted pyrrolidines that can be incorporated into more complex structures. nih.gov Such strategies highlight the modularity of modern synthetic methods in building libraries of related pyridinylmethylamine derivatives for various applications.

Synthesis of Complex Molecular Architectures Incorporating the this compound Moiety

The this compound moiety serves as a valuable building block for more elaborate molecular structures.

Preparation of 6-Substituted-2-pyridinylmethylamine Derivatives

Table 3: Examples of Synthetic Routes to 6-Substituted-2-pyridinylmethylamine Derivatives

| Starting Material | Key Transformation | Resulting 6-Substituent |

|---|---|---|

| 6-Cyano-2-pyridinecarboxaldehyde | Reaction with ethylenediamine, oxidation, and cleavage | Imidazoline-derived aldehyde acs.org |

| 6-Cyano-2-pyridinecarboxaldehyde | Addition of CH₃MgBr, then cyclization | Pyrazole acs.org |

| Ynals, Isocyanates, Amines | Base-catalyzed three-component reaction | 6-amino-5-aryl groups organic-chemistry.org |

Construction of Pyrazolopyrimidine Conjugates with the (Pyridin-2-ylmethyl)amine Side Chain

Pyrazolopyrimidines, which are structural analogues of naturally occurring purines, are an important class of heterocyclic compounds. researchgate.nettsijournals.com The (pyridin-2-ylmethyl)amine side chain can be incorporated into these fused-ring systems to create complex conjugates. The synthesis of the pyrazolopyrimidine core typically involves the cyclocondensation of an aminopyrazole with a 1,3-dicarbonyl compound or its equivalent, such as an enaminone. researchgate.netnih.gov

To create a conjugate, a pyridine-containing building block can be used in the cyclization step. For example, the reaction of an aminopyrazole with 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (B7891965) can yield the desired pyrazolopyrimidine featuring a pyridine ring directly attached to the pyrimidine (B1678525) portion of the fused system. nih.gov The aminomethyl side chain can either be present on the pyridine starting material or be introduced later through functional group manipulation. These synthetic strategies provide access to a diverse range of complex molecules that merge the structural features of pyridinylmethylamines and pyrazolopyrimidines. nih.govresearchgate.net

Formation of Ureas and Related Linkers Utilizing the Pyrrolidinylpyridine Moiety

The primary amine of this compound serves as a key functional handle for the construction of urea (B33335) and urea-like linkages, which are significant in medicinal chemistry for their ability to form stable hydrogen bond interactions with biological targets. nih.gov The synthesis of urea derivatives from this scaffold can be achieved through several established chemical methodologies.

The most common approach involves the reaction of the primary aminomethyl group with an isocyanate. This reaction is typically high-yielding and allows for the introduction of a wide variety of substituents (R-groups), depending on the choice of isocyanate.

Reaction Scheme:

Alternatively, isocyanates can be generated in situ, avoiding the handling of these often hazardous reagents. One such method is the Curtius rearrangement of an acyl azide (B81097). For instance, a related nicotinoyl azide can be heated in an inert solvent like xylene to form the corresponding isocyanate, which is then trapped by an amine to produce the final urea derivative. mdpi.com While this example involves the formation of a urea from a pyridyl azide and a separate amine, the principle can be adapted.

Classical methods for urea synthesis often employ phosgene (B1210022) or its safer solid equivalent, triphosgene (B27547) (bis(trichloromethyl)carbonate). nih.gov In this procedure, the primary amine reacts with triphosgene, typically in the presence of a non-nucleophilic base, to form an intermediate isocyanate. This intermediate is then reacted with a second amine nucleophile in the same pot to yield an unsymmetrical urea. nih.gov

More recently, protocols have been developed that use N,N-dialkyl-N'-hetaryl ureas as precursors. These compounds can undergo a metal- and base-free reamination reaction with various amines at elevated temperatures to form new, unsymmetrical ureas, offering a versatile route to diverse structures. researchgate.net

Table 1: Examples of Urea Formation Reactions This table is illustrative of general methods for urea synthesis starting from a primary amine.

| Starting Amine | Reagent/Method | Product Type | Reference |

|---|---|---|---|

| Primary Amine | Isocyanate (R-NCO) | N,N'-Disubstituted Urea | nih.gov |

| Primary Amine | Triphosgene, then second Amine (R-NH2) | N,N'-Disubstituted Urea | nih.gov |

| Hetaryl Hydrazide | Sodium Nitrite (forms azide), then heat (forms isocyanate), then Amine | N,N'-Disubstituted Urea | mdpi.com |

| N,N-dimethyl-N'-hetaryl urea | Amine (R-NH2), heat | N,N'-Disubstituted Urea | researchgate.net |

Derivatization of the Pyrrolidine Ring and Methanamine Functionality

Further diversification of the this compound scaffold can be achieved by modifying its two key functional components: the primary methanamine and the saturated pyrrolidine ring.

Derivatization of the Methanamine Functionality: The primary amine is the most reactive site for derivatization. Beyond urea formation, it readily undergoes a variety of classical amine reactions:

Acylation/Amide Formation: Reaction with acid chlorides, anhydrides, or activated esters in the presence of a base yields stable amide derivatives. This is a widely used transformation in medicinal chemistry to introduce diverse functional groups. For example, reaction with an acid chloride like 2,6-dimethoxybenzoyl chloride would yield the corresponding N-((6-(pyrrolidin-1-yl)pyridin-2-yl)methyl)-2,6-dimethoxybenzamide. nih.govmdpi.com

Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) provides sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones under reducing conditions (e.g., sodium triacetoxyborohydride) produces secondary or tertiary amines, respectively.

N-Alkylation: Direct alkylation with alkyl halides can lead to secondary and tertiary amines, although over-alkylation can be an issue.

Table 2: Potential Derivatization Reactions of the Methanamine Group

| Reaction Type | Reagent Class | Resulting Functional Group |

|---|---|---|

| Acylation | Acid Chloride (R-COCl) | Amide |

| Sulfonylation | Sulfonyl Chloride (R-SO2Cl) | Sulfonamide |

| Reductive Amination | Aldehyde (R-CHO), Reducing Agent | Secondary Amine |

| N-Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |

Derivatization of the Pyrrolidine Ring: The saturated N-arylpyrrolidine ring is generally less reactive and more chemically robust than the methanamine group. Direct functionalization of the C-H bonds of the pyrrolidine ring is challenging and typically requires harsh conditions that are often not compatible with the rest of the molecule.

Significant structural changes involving the pyrrolidine moiety are more commonly introduced by starting the synthesis with an already functionalized pyrrolidine precursor, such as L-proline, hydroxyproline, or their derivatives. mdpi.com For instance, synthetic routes for complex molecules often utilize Boc-protected trans-4-hydroxy-L-proline as a starting material to introduce a pyrrolidine ring with pre-defined stereochemistry and functionality. mdpi.com While direct derivatization of the simple pyrrolidine ring on the final molecule is not a common strategy, its stability is a key feature that maintains the core scaffold during modifications at other positions.

Green Chemistry Approaches and Scalable Synthesis Considerations for this compound

Modern pharmaceutical and chemical manufacturing places a strong emphasis on sustainable and scalable processes. For a molecule like this compound and its derivatives, several green chemistry principles can be applied.

Green Synthetic Methods: A key area for green innovation lies in the synthesis of urea derivatives. Traditional methods using phosgene are highly effective but involve an extremely toxic gas. The use of triphosgene, a solid, is a step towards improved safety but still presents significant toxicity concerns. nih.gov A much greener alternative is the direct use of carbon dioxide (CO₂) as the carbonyl source. Catalytic systems have been developed to facilitate the reaction of amines with CO₂, followed by a dehydration step, to produce ureas, thereby replacing toxic reagents with a benign, abundant C1 source. nih.gov

Another green approach involves developing catalyst-free transformations. For example, the conversion of N-hetaryl ureas into the corresponding carbamates has been achieved by simply heating the urea in an alcohol, avoiding the need for a metal catalyst. rsc.org This method proceeds through the intermediate formation of a hetaryl isocyanate in an environmentally friendly manner. rsc.org

Scalability Considerations: For the synthesis of the core molecule to be scalable, several factors are critical:

Convergent Synthesis: A synthetic plan where the pyridine core and the pyrrolidine side chain are prepared separately and then joined (a convergent approach) is often more efficient for large-scale production than a linear sequence.

Catalytic Processes: The introduction of the pyrrolidine ring onto the pyridine core likely relies on a nucleophilic aromatic substitution or a palladium-catalyzed Buchwald-Hartwig amination reaction. Catalytic methods are highly desirable for scale-up as they reduce stoichiometric waste.

Functional Group Transformations: The conversion of a nitrile or amide at the 2-position of the pyridine to the primary methanamine is typically achieved via reduction. Catalytic hydrogenation is a preferred method for large-scale reductions due to its high atom economy and the avoidance of metal hydride waste streams.

One-Pot Reactions: Procedures that combine multiple synthetic steps into a single operation without isolating intermediates can significantly improve scalability by reducing handling, solvent use, and waste generation. mdpi.com

Reagent Choice: The selection of stable, non-toxic, and inexpensive reagents and solvents is paramount for a commercially viable and safe large-scale process. The existence of commercial suppliers offering the compound in bulk suggests that scalable synthetic routes have been successfully developed. nbinno.com

By integrating these green chemistry principles and scalability considerations, the synthesis of this compound and its derivatives can be optimized for efficiency, safety, and environmental responsibility.

Structure Activity Relationship Sar Investigations of 6 Pyrrolidin 1 Ylpyridin 2 Yl Methanamine Derivatives

Influence of Pyrrolidine (B122466) Ring Modifications on Biological Activity and Selectivity

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in medicinal chemistry, valued for its ability to increase three-dimensional complexity and explore pharmacophore space due to its non-planar, sp3-hybridized nature. nih.gov Modifications to this ring in various molecular scaffolds have been shown to significantly impact biological activity.

In the context of related structures, SAR studies on pyrrolidine pentamine derivatives, which inhibit the aminoglycoside 6'-N-acetyltransferase type Ib, have demonstrated that while truncations of the scaffold lead to a loss of activity, alterations in stereochemistry and functional groups at different positions can have varied effects on inhibitory properties. nih.govnih.gov For instance, the basicity of the pyrrolidine nitrogen can be modulated by substituents at the C-2 position, which in turn affects interactions with biological targets. nih.gov The stereochemistry of the carbon atoms within the pyrrolidine ring is also a critical determinant of the biological profile, as different stereoisomers can exhibit distinct binding modes to target proteins. nih.gov While direct SAR studies on the (6-pyrrolidin-1-ylpyridin-2-yl)methanamine core are not extensively detailed in the provided results, general principles from other pyrrolidine-containing bioactive molecules suggest that modifications such as substitution on the pyrrolidine ring would likely influence potency and selectivity. nih.govnih.gov

Positional and Electronic Effects of Substituents on the Pyridine (B92270) Ring

The pyridine ring is an electron-deficient aromatic system that can engage in π-π stacking and hydrogen bonding interactions with biological targets. nih.gov The position and electronic nature of substituents on this ring are pivotal in tuning the pharmacological activity of its derivatives.

Impact of Substituents at the C-6 Position of the Pyridine Ring

The C-6 position of the pyridine ring in this scaffold is occupied by a pyrrolidin-1-yl group. Research on related pyridine derivatives highlights the importance of substituents at this position. For example, in a series of N-(pyridin-3-ylmethyl) 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides investigated as TRPV1 antagonists, the nature of the C-6 substituent was crucial for potency. nih.gov Replacing a 6-trifluoromethyl group with a less lipophilic 6-methyl group resulted in a significant (approximately 240-fold) reduction in activity. nih.gov However, substituting it with a difluorochloromethyl or a cyclopropyl (B3062369) group maintained potent antagonism, suggesting that the lipophilicity of the C-6 substituent was more critical for activity than its electronic effect in that specific series. nih.gov This indicates that the 6-substituent likely interacts with a hydrophobic pocket in the target receptor. nih.gov Similarly, studies on C-6 substituted pyrazolo[1,5-a]pyridines as herpesvirus inhibitors showed that modifications at this position could maintain potency while altering key developability parameters. nih.gov

| Compound | C-6 Substituent (R¹) | C-2 Substituent (R²) | IC₅₀ (nM) |

|---|---|---|---|

| I (Reference) | CF₃ | 4-Methylpiperidinyl | 0.6 |

| 20 | CH₃ | 4-Methylpiperidinyl | 145.0 |

| II (Reference) | CF₃ | Piperidinyl | 0.8 |

| 21 | CF₂Cl | Piperidinyl | 0.7 |

| 23 | Cyclopropyl | Piperidinyl | 1.1 |

Effects of Substituents at Other Pyridine Positions (e.g., C-4, C-5) on Potency

Substituents at other positions of the pyridine ring, such as C-4 and C-5, also play a significant role in modulating biological activity. The introduction of substituents at these positions allows for the fine-tuning of a compound's electronic properties, lipophilicity, and steric profile. nih.gov

Research on tetrahydroimidazo[4,5-c]pyridine-based inhibitors showed that introducing substituents at the C-4 position led to decreased activity, likely due to steric hindrance. nih.gov Conversely, in a different series of compounds, strategic C-4 functionalization was shown to be a viable method for creating diverse pyridine derivatives. rsc.org In studies of 2-amino-4-(4-chlorophenyl)-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile, the substituent at the C-4 position significantly influences the molecule's conformation, with the benzene (B151609) and pyridine rings being inclined to one another. nih.gov

| Compound | Substituent Position | Substituent | IC₅₀ (µM) |

|---|---|---|---|

| 7a | - | Unsubstituted (N5-benzyl) | 0.083 |

| 7c | C-4 | Methyl | 0.290 |

| 7d | C-4 | Ethyl | 0.240 |

| 7e | C-4 | Phenyl | 1.030 |

| 8a | C-5 | Benzoyl | 0.211 |

| 8f | C-5 | m-F-Benzoyl | 0.211 |

| 8i | C-5 | m-Cl-Benzoyl | 0.145 |

| 8t | C-5 | m-OCH₃, m-Cl-Benzoyl | 0.087 |

Structural Elucidation of the Methanamine Linker's Contribution to Pharmacological Profiles

The methanamine linker, or aminomethyl group, at the C-2 position of the pyridine ring is a critical component connecting the core heterocycle to a region that can engage in further interactions with a biological target. The primary amine provides a key hydrogen bonding donor and acceptor site and a basic center that can be protonated.

Studies on related 2-(aminomethyl)pyridine structures show they are versatile intermediates for synthesizing more complex heterocyclic systems, such as imidazo[1,5-a]pyridines. beilstein-journals.org The reactivity and orientation of this linker are crucial for these subsequent cyclization reactions. beilstein-journals.org In the context of receptor binding, the length and flexibility of such a linker are often determining factors for potency. For instance, in TRPV1 antagonists, the (pyridin-3-yl)methyl fragment serves as a crucial linker, and its conformation directs the attached phenyl group into a binding pocket. nih.gov Altering the linker, for example by changing its length or rigidity, would be expected to significantly alter the pharmacological profile by changing the orientation and distance of the interacting moieties.

Comparative SAR Analysis with other Pyridinylmethylamine and Pyridine Analogue Classes

The this compound scaffold belongs to the broader class of pyridine derivatives, which are ubiquitous in medicinal chemistry and exhibit a vast range of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govnih.govnih.govmdpi.com

Compared to simple substituted pyridines, the inclusion of the pyrrolidine ring and the methanamine linker in the target scaffold introduces additional complexity and potential interaction points. For example, many potent kinase inhibitors incorporate a substituted pyridine core to utilize hydrogen bonding and π-π stacking, but the specific substituents dictate the selectivity and potency. nih.gov Pyrrolo-pyridine analogs have been developed as dual inhibitors of HDAC1/BRD4, highlighting the utility of fusing a pyrrole (B145914) ring system to the pyridine core. nih.gov

In comparison to other pyrrolidinone derivatives like piracetam, which are known as nootropic drugs, the this compound scaffold is structurally distinct, featuring an aromatic pyridine ring directly linked to the pyrrolidine. researchgate.net This aromaticity and the specific substitution pattern are expected to confer different pharmacological properties compared to the non-aromatic, lactam-containing pyrrolidinone drugs.

Stereochemical Considerations in SAR Development

No publicly available research data was found to populate this section.

Pharmacological and Biological Applications of 6 Pyrrolidin 1 Ylpyridin 2 Yl Methanamine and Its Analogues

Serotonin Receptor (5-HT1A) Agonism and Biased Agonism

The 6-substituted-2-pyridinylmethylamine moiety, a core component of (6-pyrrolidin-1-ylpyridin-2-yl)methanamine, has been identified as a promising pharmacophore for the development of high-affinity and selective 5-HT1A receptor agonists.

Research into a series of 6-substituted-2-pyridinylmethylamine derivatives has revealed compounds with high affinity for 5-HT1A receptors. While specific binding data for this compound itself is not extensively detailed in readily available literature, studies on its close analogues provide significant insights. For instance, certain aryl-{[4-(6-R-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone derivatives have demonstrated nanomolar affinity for 5-HT1A binding sites. biorxiv.org

A study on 1-(1-benzoylpiperidin-4-yl) methanamine derivatives, which share a structural resemblance, identified compounds with potent 5-HT1A receptor affinity. One such compound, 12a , exhibited a Ki value of 0.069 nM, indicating very high affinity for the receptor. dntb.gov.ua Another study on N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides, which also contain a pyrrolidine (B122466) ring, identified a compound, (S)-N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamide (7-(S)) , with a Ki of 0.49 nmol/L for the 5-HT1A receptor. google.com

The intrinsic activity of these analogues has been confirmed through in vitro functional assays. Several of the aryl-{[4-(6-R-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone derivatives were shown to be potent inhibitors of forskolin-stimulated cAMP accumulation in cells expressing the human 5-HT1A receptor, confirming their agonist properties. biorxiv.org

The following table summarizes the 5-HT1A receptor binding affinities for selected analogues of this compound.

| Compound | Structure | 5-HT1A Binding Affinity (Ki) |

|---|---|---|

| 12a | 1-(1-benzoylpiperidin-4-yl) methanamine derivative | 0.069 nM dntb.gov.ua |

| (S)-7 | (S)-N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamide | 0.49 nM google.com |

A crucial aspect of developing 5-HT1A receptor agonists for therapeutic use is ensuring selectivity over other receptors, particularly adrenergic (α1) and dopaminergic (D2) receptors, to minimize side effects. Analogues of this compound have demonstrated excellent selectivity profiles.

The aryl-{[4-(6-R-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone series showed more than 500-fold selectivity for 5-HT1A receptors over both α1 and D2 receptors. biorxiv.org Similarly, the N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamide derivative 7-(S) displayed high selectivity, with an IC50 greater than 1000 nmol/L for D2 receptors and a Ki of 240 nmol/L for 5-HT2A receptors, compared to its sub-nanomolar affinity for 5-HT1A receptors. google.com

Further studies on conformationally flexible analogues of the atypical antipsychotic sertindole, which also interact with these receptors, have highlighted the importance of specific structural features in achieving selectivity. acs.org The design of new imide-arylpiperazines has also been guided by the goal of achieving selectivity between 5-HT1A and α1-adrenergic receptors. acs.org

The following table provides a comparative view of the receptor selectivity for a representative analogue.

| Compound | 5-HT1A (Ki) | D2 (IC50) | α1 Adrenergic |

|---|---|---|---|

| (S)-7 | 0.49 nM google.com | >1000 nM google.com | - |

| Aryl-{[4-(6-R-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone derivatives | Nanomolar range biorxiv.org | >500-fold selective biorxiv.org | >500-fold selective biorxiv.org |

The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another at the same receptor, is a key area of modern pharmacology. For 5-HT1A receptors, activation can lead to downstream signaling through various pathways, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2) pathway.

The development of biased agonists targeting the 5-HT1A receptor holds therapeutic promise. For instance, biased opioid ligands have been explored to separate therapeutic effects from adverse reactions. researchgate.net This principle is being applied to other GPCRs, including dopamine (B1211576) receptors, where biased partial agonists are being developed. biorxiv.org Future investigations into the biased agonism profile of this compound and its derivatives at the ERK1/2 pathway could reveal novel therapeutic opportunities.

The potent and selective 5-HT1A agonism of this compound analogues translates into promising therapeutic effects in preclinical models of depression and Parkinson's disease.

Several novel 2-pyridinemethylamine derivatives have shown potent antidepressant-like effects in the forced swimming test in rats, a common model for screening antidepressant drugs. acs.org A series of 1-(1-benzoylpiperidin-4-yl) methanamine derivatives also exhibited potential antidepressant-like effects in both the forced swimming test and the tail suspension test in mice. dntb.gov.ua The antidepressant potential of these compounds is often linked to their high affinity for 5-HT1A receptors.

In the context of Parkinson's disease, while direct evidence for this compound is lacking, related compounds have been investigated. For example, a monoterpenoid diol has demonstrated significant antiparkinsonian activity in multiple rodent models. The search for novel anti-Parkinsonian agents has also explored positive allosteric modulators of the metabotropic glutamate (B1630785) receptor 4 (mGlu4), with some pyrrolidine-containing compounds showing oral efficacy in preclinical models.

Cannabinoid Receptor 1 (CB1) Allosteric Modulation

The this compound scaffold is also a key component of a class of allosteric modulators of the cannabinoid receptor 1 (CB1). Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, offering a novel approach to modulating receptor function.

A prominent example of a this compound derivative acting as a CB1 allosteric modulator is PSNCBAM-1 (1-(4-chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea). This compound has been extensively studied and characterized as a negative allosteric modulator (NAM) of the CB1 receptor.

PSNCBAM-1 and its analogues have been shown to enhance the binding of CB1 receptor agonists while simultaneously inhibiting agonist-induced intracellular signaling, such as calcium mobilization and [³⁵S]GTP-γ-S binding. Structure-activity relationship studies have revealed that while the pyrrolidinyl ring is a feature of PSNCBAM-1, it is not an absolute requirement for CB1 allosteric modulation, as other aromatic rings can replace the pyridinyl ring without loss of activity. These findings open avenues for the design of new CB1 allosteric modulators with potentially improved therapeutic profiles. researchgate.net

The following table highlights the key characteristics of a prominent this compound-derived CB1 allosteric modulator.

| Compound | Structure | Receptor Target | Mode of Action |

|---|

| PSNCBAM-1 | 1-(4-chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea | Cannabinoid Receptor 1 (CB1) | Negative Allosteric Modulator (NAM) |

Modulation of Gαi Protein Coupling and Other Intracellular Signaling Pathways (e.g., ERK activation, β-arrestin recruitment)

The modulation of intracellular signaling pathways is a key aspect of the pharmacological profile of many bioactive compounds. While direct evidence for the modulation of Gαi protein coupling by this compound is not available in the current literature, the activities of its structural analogues on other significant pathways, such as Extracellular Signal-Regulated Kinase (ERK) activation and β-arrestin recruitment, have been investigated.

ERK Activation: The ERK/MAPK signaling cascade is crucial for cell proliferation and survival, and its dysregulation is a hallmark of many cancers. mdpi.comresearchgate.net Consequently, the development of ERK inhibitors is a major focus in oncology research. mdpi.com Analogues containing a pyrrolidine moiety have been identified as potent inhibitors of ERK1/2. For instance, a systematic exploration of the 3-position of the pyrrolidine ring led to the discovery of 3(S)-thiomethyl pyrrolidine analogues with improved pharmacokinetic profiles compared to earlier compounds. nih.gov Compound 22ac has been identified as a potent dual inhibitor of both ERK1 and ERK5, with IC50 values of 40.43 nM and 64.50 nM, respectively. mdpi.com Molecular dynamics simulations suggest that this dual inhibition is achieved through the induction of significant conformational changes in the kinases, which hinders their ability to phosphorylate substrates. mdpi.com

β-Arrestin Recruitment: β-arrestins (βarr) are versatile proteins that regulate G protein-coupled receptor (GPCR) signaling. nih.gov Upon agonist binding to a GPCR, β-arrestins are recruited to the receptor, a process which can lead to receptor desensitization, internalization, and the initiation of G protein-independent signaling cascades. nih.govfrontiersin.org The recruitment of β-arrestin can be measured using various assay technologies, including split-luciferase complementation assays, where the interaction of a receptor-luciferase fragment fusion with a β-arrestin-luciferase fragment fusion results in a detectable luminescent signal. nih.gov

Studies on various GPCRs have shown that ligands can exhibit functional selectivity, or "biased agonism," by preferentially activating either G protein-dependent pathways or β-arrestin recruitment. nih.govnih.gov For example, at the β2-adrenoceptor, many agonists show a strong bias for Gαs activation over β-arrestin recruitment. nih.gov The structural basis for β-arrestin bias is an active area of research; for instance, interactions with the second extracellular loop (EL2) of the dopamine D2 receptor have been shown to be essential for β-arrestin recruitment by certain biased agonists. nih.gov While specific data on this compound is not available, its structural motifs suggest potential interactions with GPCRs where such signaling dichotomies are relevant.

Anti-Mycobacterial Activity

Analogues of this compound have demonstrated notable activity against Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis. This activity is primarily mediated through the inhibition of essential cellular processes, including ATP synthesis and cell wall formation.

The F1Fo-ATP synthase is a critical enzyme for M.tb, essential for generating the energy required for its survival, particularly under the harsh conditions of the host environment. nih.govresearchgate.net This makes it a prime target for antitubercular drugs. Several classes of compounds containing pyridine (B92270) moieties, which are structurally related to this compound, have been identified as inhibitors of this enzyme.

Bedaquiline (BDQ), a diarylquinoline, is a prominent example of an M.tb ATP synthase inhibitor. researchgate.netnih.gov It and its analogues function by binding to the F_o subunit of the enzyme, which disrupts the proton motive force and inhibits ATP synthesis. nih.gov Other scaffolds, such as squaramides and 3,5-dialkoxypyridine analogues, have also been shown to be potent inhibitors of M.tb F1Fo-ATP synthase. nih.govnih.gov Research into analogues has aimed to improve upon the potency and safety profiles of existing inhibitors. For example, the development of novel M.tb ATP synthase inhibitors has included the synthesis of GaMF1 analogues, which target a peptide loop in the γ-subunit of the enzyme. ntu.edu.sg While some of these pyridine-containing compounds show potent inhibition, challenges such as water solubility and in vivo stability remain areas of active investigation. ntu.edu.sgtandfonline.com

A key validation of the potential of new antitubercular agents is the direct measurement of their ability to inhibit the growth of M.tb in culture. Numerous studies have demonstrated the in vitro efficacy of compounds structurally related to this compound.

A particularly relevant study focused on pyridine-2-methylamine derivatives as inhibitors of the Mycobacterial membrane protein Large 3 (MmpL3). nih.gov MmpL3 is essential for transporting mycolic acids, which are vital components of the mycobacterial cell wall. nih.gov Inhibition of MmpL3 leads to a loss of bacterial viability. One of the lead compounds from this series, compound 62, demonstrated high potency against the H37Rv strain of M.tb and clinically isolated multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov

Other related scaffolds have also shown promise. Thienopyridine derivatives have been identified as being active against intracellular M.tb. biorxiv.org Additionally, various pyridinylpyridazine derivatives and other pyridine-containing compounds have been synthesized and shown to possess antimycobacterial activity, although often with more modest potency. mdpi.comlatamjpharm.org The table below summarizes the in vitro anti-mycobacterial activity of selected analogues.

| Compound Class | Target | M.tb Strain | MIC (μg/mL) | Citation |

| Pyridine-2-methylamine derivative (62) | MmpL3 | H37Rv | 0.016 | nih.gov |

| Pyridine-2-methylamine derivative (62) | MDR/XDR | 0.016–0.063 | nih.gov | |

| Thienopyridine | Intracellular | - | <10 μM | biorxiv.org |

| Pyridinylpyridazine derivative | - | H37Rv | 12.5 | latamjpharm.org |

| Amidinourea (AU 8918) | PptT | H37Rv | IC50 = 2.3 μM | nih.govacs.org |

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal inhibitory concentration.

Anti-Proliferative and Anti-Cancer Activities

The anti-proliferative effects of this compound analogues have been explored in the context of cancer, with studies revealing selective cytotoxicity against certain cancer cell lines and inhibition of key kinases involved in tumor growth and survival.

While specific studies on the cytotoxicity of this compound or its direct analogues against androgen receptor-positive breast cancer cells are limited, broader research has demonstrated the anti-proliferative potential of related pyridine-containing compounds against various breast cancer cell lines.

For example, certain 2-phenyl-imidazo[1,2-α]pyridine derivatives have been shown to selectively impair the proliferation of estrogen receptor-positive (ER+) breast cancer cells. biorxiv.org Pyrazole derivatives of pyridine have also been reported to induce apoptosis in MCF-7 breast cancer cells. nih.gov One study on a zinc complex containing a pyridine derivative, 2Meobpy-Zn, found it to be potent and selective against MCF-7 cells compared to normal cells, exerting its cytotoxic effect through apoptosis. researchgate.net The development of new synthetic derivatives is an active area of research aimed at overcoming the challenge of multi-drug resistance in breast cancer treatment. nih.gov

The kinase inhibition profile of a compound provides insight into its potential as a targeted cancer therapy. Analogues of this compound have been shown to inhibit several kinases that are critical in oncogenic signaling pathways.

c-FMS (CSF-1R), c-KIT, and PDGFR: The c-FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a member of the platelet-derived growth factor receptor (PDGFR) family and plays a role in the proliferation of various cancer types. nih.govmedchemexpress.com A series of pyrrolo[3,2-c]pyridine derivatives, which are structurally related to the core compound, have been identified as potent inhibitors of FMS kinase. nih.govtandfonline.comresearchgate.net Compound 1r from this series was found to be a particularly potent and selective FMS kinase inhibitor, with an IC50 of 30 nM. nih.govtandfonline.com This compound also demonstrated significant anti-proliferative activity against a panel of breast, ovarian, and prostate cancer cell lines. nih.govtandfonline.com

c-KIT, another type III receptor tyrosine kinase, is a well-established target in gastrointestinal stromal tumors (GISTs). nih.govnih.gov Several c-KIT inhibitors incorporate a pyridine moiety, which has been shown to be important for achieving selectivity over other kinases. nih.gov Modifications to a pyrrolidine moiety in some inhibitor series have also been explored to enhance potency and metabolic stability. nih.gov

CHK1: Checkpoint kinase 1 (CHK1) is a key regulator of the DNA damage response, and its inhibition can sensitize cancer cells to genotoxic therapies. acs.orgnih.gov A number of CHK1 inhibitors are based on pyridine-containing scaffolds. For example, a hybridization strategy combining elements of a known inhibitor with a metabolically stable 2-aminopyridine (B139424) scaffold led to a series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles with good oral bioavailability and in vivo efficacy. acs.org Similarly, structure-guided scaffold morphing from pyrazolopyridines has yielded potent and selective isoquinoline-based CHK1 inhibitors. nih.govacs.org

The table below summarizes the kinase inhibitory activities of selected analogues.

| Compound Class | Kinase Target | IC50 | Citation |

| Pyrrolo[3,2-c]pyridine (1r) | c-FMS | 30 nM | nih.govtandfonline.com |

| Pyrrolo[3,2-c]pyridine (1e) | c-FMS | 60 nM | nih.govtandfonline.com |

| 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile (26) | CHK1 | <100 nM | acs.org |

| Isoquinoline derivative ((R)-3) | CHK1 | <100 nM | nih.govacs.org |

IC50: Half-maximal inhibitory concentration.

Anti-Parasitic Activities

The global search for novel therapeutic agents against parasitic diseases is a significant area of medicinal chemistry. Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a major health concern in many parts of the world, and the development of new, effective treatments is a priority. nih.govnih.gov

Activity against Trypanosoma cruzi and Chagas Disease

However, research into related heterocyclic structures provides context for the potential of pyridine-containing molecules as anti-parasitic agents. For instance, studies on other pyridine derivatives have shown some promise. One area of investigation involves the enzymatic synthesis of N-pyridinylmethyl amides, which have been evaluated as antiproliferative agents against T. cruzi. nih.gov Some of these compounds demonstrated significant activity as inhibitors of parasite proliferation. nih.gov

While direct evidence is absent, the structural motifs present in this compound—the pyridine and pyrrolidine rings—are found in compounds that have been explored for anti-parasitic activities. Future research would be necessary to determine if this specific compound exhibits any efficacy against Trypanosoma cruzi.

Analgesic Potential of Pyridin-2-yl-methylamine Derivatives

The pyridin-2-yl-methylamine scaffold has been a subject of interest in the development of new analgesic agents, particularly for the treatment of chronic pain conditions of neuropathic or psychogenic origin. nih.govmdpi.com

Patent literature reveals that a series of pyridin-2-yl-methylamine derivatives have been synthesized and evaluated for their analgesic properties. nih.govmdpi.com These compounds are noted for their potential to offer improved treatment for chronic pain syndromes, for which current therapeutic options are often limited. nih.gov The general structure of these derivatives, as outlined in patents, includes a substituted pyridin-2-yl-methylamine core.

While specific data on the analgesic potential of this compound is not explicitly detailed in the available literature, the broader class of pyridin-2-yl-methylamine derivatives has shown promise. The research in this area has focused on developing compounds with a wider range of action than conventional drugs for chronic pain symptoms. nih.gov The analgesic effects of some of these derivatives have been characterized as being similar to non-narcotic analgesic drugs.

The pyrrolidine moiety, present in the target compound, has also been incorporated into other molecular frameworks that exhibit analgesic properties. For example, certain 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides have demonstrated high efficacy against various types of pain in preclinical models. mdpi.com

Mechanistic Investigations of 6 Pyrrolidin 1 Ylpyridin 2 Yl Methanamine Interactions

Molecular Basis of Ligand-Receptor Recognition and Binding

The interaction of a ligand with its receptor is a highly specific process governed by a variety of non-covalent interactions, including hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces. For (6-pyrrolidin-1-ylpyridin-2-yl)methanamine, the key structural features—the pyridine (B92270) nitrogen, the pyrrolidine (B122466) nitrogen, the aminomethyl group, and the aromatic system—are all expected to play significant roles in receptor recognition and binding affinity.

Research into structurally related pyridine and pyrrolidine derivatives has provided insights into the potential molecular interactions of this compound. For instance, studies on pyridine derivatives targeting sigma receptors (σRs) have highlighted the importance of a basic nitrogen atom for binding. nih.govresearchgate.net The protonated aminomethyl group or the pyrrolidine nitrogen of this compound could form a key salt bridge with acidic residues, such as aspartate or glutamate (B1630785), within a receptor's binding pocket, an interaction commonly observed for aminergic ligands. researchgate.net

Structure-activity relationship (SAR) studies on pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib have demonstrated the critical nature of substitutions on the pyrrolidine scaffold for inhibitory activity. nih.govnih.gov These studies underscore that both the nature of the substituent and its stereochemistry significantly impact the biological effect. While not directly studying this compound, this research suggests that the precise arrangement of the pyrrolidinyl and aminomethyl groups on the pyridine core is likely to be a key determinant of its receptor binding profile.

| Receptor Target Class | Key Interacting Residues (Predicted) | Type of Interaction | Structural Motif of Ligand Involved |

| Sigma-1 Receptor | Asp, Glu, Tyr, Phe | Ionic, Hydrogen Bonding, π-π Stacking | Protonated Amine, Pyridine Ring |

| G-Protein Coupled Receptors (GPCRs) | Asp, Ser, Thr, Aromatic Residues | Ionic, Hydrogen Bonding, Hydrophobic | Aminomethyl, Pyrrolidine, Pyridine Ring |

| Kinases | Asp, Lys, Hydrophobic Residues | Hydrogen Bonding, Hydrophobic | Pyridine Ring, Aminomethyl Group |

Conformational Dynamics of this compound within Binding Pockets

The binding of a ligand to a receptor is not a static event but a dynamic process involving conformational changes in both the ligand and the receptor. The conformational flexibility of this compound is a critical factor in its ability to adapt to the topology of a binding pocket and achieve an optimal binding pose.

The primary sources of conformational flexibility in this molecule are the rotatable bonds between the pyridine ring and the pyrrolidine ring, and between the pyridine ring and the aminomethyl group. The pyrrolidine ring itself can adopt various puckered conformations, typically described as envelope or twist forms. researchgate.net The energetic barrier between these conformers is relatively low, allowing the ring to readily adopt a conformation that maximizes favorable interactions within the binding site.

Computational studies on related pyrrolidine enamines have shown that subtle changes in substitution can significantly influence the conformational preferences of the pyrrolidine ring. researchgate.net This suggests that the electronic nature of the pyridine ring will modulate the conformational landscape of the attached pyrrolidine. Upon entering a binding pocket, the molecule can transition from its lowest energy solution-state conformation to a higher energy, "bioactive" conformation that is stabilized by the interactions with the receptor.

The dynamics of these conformational changes can be investigated using molecular dynamics (MD) simulations and nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide insights into the preferred binding poses and the energetic penalties associated with adopting a bioactive conformation. Understanding these dynamics is crucial for the rational design of more rigid analogues with improved potency and selectivity.

| Flexible Moiety | Type of Motion | Impact on Binding |

| Pyrrolidine Ring | Puckering (Envelope/Twist) | Adaptation to hydrophobic sub-pockets |

| C-N bond (Pyridine-Pyrrolidine) | Rotation | Orientation of the pyrrolidine group |

| C-C bond (Pyridine-Methanamine) | Rotation | Positioning of the aminomethyl group for key interactions |

Allosteric Modulation Mechanisms and Their Therapeutic Implications

Allosteric modulators are ligands that bind to a receptor at a site distinct from the orthosteric (primary) binding site. nih.gov This binding event induces a conformational change in the receptor that modulates the affinity or efficacy of the orthosteric ligand. nih.gov Allosteric modulation offers several therapeutic advantages, including higher subtype selectivity and a ceiling effect that can improve safety margins.

Analogues of this compound, particularly those containing the 2-aminopyridine (B139424) scaffold, have been explored as allosteric modulators of various receptors. For example, derivatives of 2-methyl-6-(phenylethynyl)-pyridine (MPEP) are well-known allosteric modulators of the metabotropic glutamate receptor 5 (mGlu5). nih.govresearchgate.net These modulators bind within the seven-transmembrane (7TM) domain of the receptor, a common site for allosteric regulation of G-protein coupled receptors (GPCRs). nih.gov

The binding of a positive allosteric modulator (PAM) can stabilize an active conformation of the receptor, thereby enhancing the signaling response to the endogenous agonist. Conversely, a negative allosteric modulator (NAM) can stabilize an inactive conformation, reducing the receptor's response. The pyrrolidinyl and aminomethyl groups of this compound could potentially interact with residues in an allosteric pocket, influencing the conformational equilibrium of the receptor.

The therapeutic implications of allosteric modulation are significant. For instance, mGlu5 PAMs are being investigated for the treatment of schizophrenia, while NAMs have potential in anxiety and fragile X syndrome. nih.gov The ability of this compound or its analogues to act as allosteric modulators would depend on the specific receptor and the topology of its allosteric sites.

| Allosteric Modulator Type | Predicted Mechanism of Action for an Analogue | Potential Therapeutic Implication |

| Positive Allosteric Modulator (PAM) | Stabilization of the active receptor conformation, potentiating endogenous ligand effects. | Enhancement of neurotransmission in neurological disorders. |

| Negative Allosteric Modulator (NAM) | Stabilization of the inactive receptor conformation, reducing endogenous ligand effects. | Dampening of excessive receptor signaling in conditions like chronic pain or anxiety. |

| Neutral Allosteric Ligand (NAL) | Binds to an allosteric site without affecting agonist affinity or efficacy, but can block the effects of other allosteric modulators. | Probing receptor function and blocking the action of other allosteric drugs. |

Cellular Pathway Perturbations Induced by this compound Analogues

The interaction of a compound with its molecular target ultimately leads to perturbations in cellular signaling pathways, which manifest as the compound's physiological effect. Analogues of this compound have been shown to modulate various cellular pathways.

For example, a compound with a similar piperidin-4-yl)methanamine core, (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, has been identified as an agonist of the Wnt/β-catenin signaling pathway. nih.gov This pathway is crucial for bone formation, and agonists have therapeutic potential for treating osteoporosis. nih.gov This suggests that this compound could potentially interact with components of this or other developmental signaling pathways.

Furthermore, derivatives of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-one have demonstrated potent antitumor activity by inducing cytotoxicity in cancer cell lines. nih.gov This indicates that such compounds can perturb pathways essential for cell survival and proliferation, such as those involving apoptosis or cell cycle regulation.

| Analogue Class | Cellular Pathway Perturbed | Observed Cellular Effect |

| (Piperidin-4-yl)methanamine derivatives | Wnt/β-catenin signaling | Increased bone formation rate nih.gov |

| 2-(3-Alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones | Apoptosis/Cell Proliferation Pathways | Cytotoxicity in cancer cell lines nih.gov |

| 2-Aminopyridine derivatives | Histamine signaling | Blockade of histamine-induced contractions researchgate.net |

Computational Chemistry and Molecular Modeling Studies of 6 Pyrrolidin 1 Ylpyridin 2 Yl Methanamine

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the interaction between a ligand and a protein's binding site, providing insights into the binding affinity and mode.

While specific molecular docking studies on (6-pyrrolidin-1-ylpyridin-2-yl)methanamine are not extensively documented in publicly available literature, research on structurally similar compounds highlights the potential of this approach. For instance, derivatives of 1-(pyridin-4-yl)pyrrolidine-2-one have been investigated as inhibitors of prolyl-tRNA synthetase in Plasmodium falciparum, the parasite responsible for malaria. ubaya.ac.id In one such study, molecular docking was used to predict the binding modes of enantiomers of a pyridine-pyrrolidinone derivative, revealing that the S-enantiomer had a higher binding affinity, which correlated with its more potent in vitro antimalarial activity. ubaya.ac.id The study suggested that interactions with amino acid residues such as GLN475 and THR478 were crucial for the ligand-enzyme interaction. ubaya.ac.id

Similarly, a preprint study on 6-(pyrrolidin-1-yl)pyridine-3-carboxamide, a compound with a similar pyrrolidinylpyridine core, employed molecular docking to screen for potential inhibitors of the Lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1). preprints.org Such studies demonstrate that molecular docking can be a valuable tool to identify potential biological targets for this compound and to understand the key interactions that govern its binding. The predicted binding affinities from these simulations can help prioritize the compound for further experimental testing against various therapeutic targets. nih.govnih.gov

Table 1: Example of Molecular Docking Scores for a Structurally Related Pyrrolidinylpyridine Derivative (Note: This data is for a related compound and is illustrative of the type of data generated in molecular docking studies.)

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |

| 4‐[(S)‐3‐cyano‐3‐(1‐methylcyclopropyl)‐2‐oxopyrrolidin‐1‐yl]‐N‐{[3‐fluoro‐5‐(1‐methyl‐1H‐pyrazol‐4‐yl)phenyl]methyl}‐6‐methylpyridine‐2‐carboxamide | Prolyl-tRNA synthetase | -0.81 ± 3.98 | GLN475, THR478 |

| 4‐[(R)‐3‐cyano‐3‐(1‐methylcyclopropyl)‐2‐oxopyrrolidin‐1‐yl]‐N‐{[3‐fluoro‐5‐(1‐methyl‐1H‐pyrazol‐4‐yl)phenyl]methyl}‐6‐methylpyridine‐2‐carboxamide | Prolyl-tRNA synthetase | 1.74 ± 2.71 | - |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net These methods provide valuable information on parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, which are crucial for understanding a molecule's chemical behavior. arabjchem.orgresearchgate.net

For substituted pyridines and pyrrolidines, DFT studies have been used to explore their nucleophilicity and electronic properties. researcher.lifeias.ac.in For example, a study on substituted pyridines used DFT to predict their nucleophilic character, which is essential for their application as organocatalysts. researcher.lifeias.ac.in Another study performed DFT calculations on substituted pyrrolidinones to determine their electronic properties, such as HOMO-LUMO energy gaps, which are related to their reactivity and stability. arabjchem.org

In the context of this compound, DFT calculations could elucidate the electron-donating or -withdrawing nature of the pyrrolidinyl and methanamine substituents on the pyridine (B92270) ring. This would provide insights into the molecule's reactivity in chemical reactions and its potential to form hydrogen bonds and other non-covalent interactions with biological targets. The calculated molecular electrostatic potential map would reveal regions of positive and negative potential, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. researchgate.net

Table 2: Example of Electronic Properties Calculated by DFT for Related Heterocyclic Compounds (Note: This data is illustrative and based on general findings from DFT studies on similar compounds.)

| Property | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Higher HOMO energy may indicate greater nucleophilicity and ease of oxidation. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Lower LUMO energy suggests higher electrophilicity and susceptibility to reduction. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap generally implies higher reactivity. |

| Dipole Moment | Measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Mulliken Charges | Distribution of electron charge among the atoms in the molecule. | Helps identify reactive sites and potential for electrostatic interactions. |

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. dovepress.com A pharmacophore model can then be used as a 3D query to screen large compound libraries (virtual screening) to identify new molecules with the potential for similar biological activity. dovepress.com

While a specific pharmacophore model for this compound has not been reported, studies on related pyridine derivatives demonstrate the utility of this approach. For instance, pharmacophore models have been developed for diarylpyridine derivatives that act as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These models typically include features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions. nih.govresearchgate.net Another study on pyridine-3-carbonitriles developed a pharmacophore model to identify new vasorelaxant agents. rsc.org

For this compound, a pharmacophore model could be constructed based on its known active conformations or by comparing it with other active molecules targeting a specific receptor. Such a model would likely include the nitrogen atoms of the pyridine and pyrrolidine (B122466) rings as hydrogen bond acceptors, the N-H group of the methanamine as a hydrogen bond donor, and the cyclic structures as hydrophobic features. This model could then be used to virtually screen for new compounds with improved activity or different scaffolds.

Table 3: Potential Pharmacophoric Features of this compound (Note: This is a hypothetical representation of potential pharmacophoric features.)

| Feature | Potential Origin in the Molecule |

| Hydrogen Bond Acceptor | Pyridine nitrogen, Pyrrolidine nitrogen |

| Hydrogen Bond Donor | Methanamine N-H |

| Hydrophobic Region | Pyrrolidine ring, Pyridine ring |

| Positive Ionizable | Methanamine group (at physiological pH) |

Molecular Dynamics Simulations to Explore Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. exlibrisgroup.com This method is used to study conformational changes, ligand-receptor binding stability, and the influence of solvent on molecular behavior.

In the context of drug design, MD simulations are often used to refine the results of molecular docking. For example, a study on diarylpyridine derivatives as HIV-1 NNRTIs employed MD simulations to validate the docking poses and to understand the stability of the ligand-protein complex. nih.gov The simulations can reveal how the ligand and protein adapt to each other upon binding and can help to identify key residues that maintain the stability of the complex through persistent interactions. exlibrisgroup.com

For this compound, MD simulations could be performed on the compound alone to explore its conformational landscape and identify low-energy conformers. Furthermore, if a potential protein target is identified through docking, MD simulations of the ligand-protein complex could provide insights into the stability of the binding mode, the dynamics of the interacting residues, and the role of water molecules in the binding site. This information is crucial for understanding the mechanism of action and for the rational design of more potent analogs. nih.gov

In Silico Assessment of Drug-likeness and Bioactivity Scores for Compound Optimization

In silico methods are widely used to predict the absorption, distribution, metabolism, and excretion (ADME) properties and to assess the drug-likeness of compounds in the early stages of drug discovery. frontiersin.org These predictions help to identify compounds with favorable pharmacokinetic profiles and to avoid costly failures in later stages of development.

Various computational tools, such as SwissADME and pkCSM, are available to calculate physicochemical properties and predict ADME parameters. nih.govekb.eg For instance, Lipinski's rule of five is a commonly used filter to evaluate drug-likeness based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com Studies on various heterocyclic compounds, including pyridine and pyrrolidine derivatives, have successfully used these tools to predict their ADMET profiles. nih.govmdpi.comnih.gov

For this compound, these in silico tools can be used to predict its solubility, gastrointestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. mdpi.comresearchgate.net Bioactivity scores, which predict the likelihood of a compound being active against major drug targets like GPCRs, ion channels, and kinases, can also be calculated. nih.gov These predictions provide a comprehensive in silico profile of the compound's drug-like properties, which is invaluable for its optimization as a potential therapeutic agent. nih.gov

Table 4: Predicted Physicochemical and Drug-Likeness Properties for this compound (Note: These are theoretical values and would need to be confirmed by in silico prediction tools.)

| Property | Predicted Value/Compliance | Significance |

| Molecular Weight | ~177.25 g/mol | Complies with Lipinski's rule (< 500) |

| logP (Lipophilicity) | Predicted to be low to moderate | Influences solubility and permeability |

| Hydrogen Bond Donors | 1 (from methanamine) | Complies with Lipinski's rule (≤ 5) |

| Hydrogen Bond Acceptors | 3 (2 from nitrogen atoms, 1 from amine) | Complies with Lipinski's rule (≤ 10) |

| Bioavailability Score | Predicted to be favorable | Indicates potential for oral administration |

Future Research Directions and Therapeutic Prospects

Rational Design and Synthesis of Next-Generation (6-pyrrolidin-1-ylpyridin-2-yl)methanamine Analogues with Improved Potency and Selectivity

The development of next-generation analogues of this compound with enhanced potency and selectivity is a key area for future research. A primary focus within the structurally related class of pyridine-2-methylamines has been the inhibition of the Mycobacterium tuberculosis (Mtb) MmpL3 transporter. nih.govnih.gov MmpL3 is an essential inner membrane protein responsible for the transport of mycolic acids, which are vital components of the mycobacterial cell wall. nih.govnih.gov Its absence in humans makes it an attractive and specific therapeutic target. nih.gov

Rational drug design efforts can be guided by the structure-activity relationships (SAR) observed in related pyridine-2-methylamine MmpL3 inhibitors. For instance, studies have shown that the lipophilicity of these compounds, often quantified as the calculated logP (cLogP), can positively correlate with their antitubercular activity. nih.gov The synthesis of a diverse library of this compound analogues with systematic modifications to the pyrrolidine (B122466) ring, the pyridine (B92270) core, and the methanamine substituent will be crucial. These modifications could include the introduction of various functional groups to modulate physicochemical properties such as solubility, metabolic stability, and target engagement.

A study on pyridine-2-methylamine derivatives identified compound 62 as a highly potent agent against the Mtb H37Rv strain and clinically isolated multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.govresearchgate.net This highlights the potential for achieving high potency through targeted chemical modifications.

Table 1: Antitubercular Activity of a Representative Pyridine-2-methylamine Analogue

| Compound | Target | Mtb H37Rv MIC (μg/mL) | MDR/XDR-TB MIC Range (μg/mL) | Vero Cell Toxicity IC50 (μg/mL) | Reference |

| 62 | MmpL3 | 0.016 | 0.0039-0.0625 | ≥ 16 | nih.govresearchgate.net |

This table showcases the activity of a related pyridine-2-methylamine derivative, suggesting the potential for potent analogues of this compound.

Exploration of Novel Therapeutic Indications for this compound Derivatives

While the primary therapeutic indication for related compounds appears to be tuberculosis, the versatility of the pyrrolidine scaffold suggests that derivatives of this compound could be explored for a range of other diseases. nih.govnih.gov The pyrrolidine ring is a common motif in many biologically active compounds and can influence properties such as target selectivity and pharmacokinetic profiles. nih.gov

Future research should involve screening libraries of this compound derivatives against a diverse panel of biological targets. Potential therapeutic areas to explore include:

Anticancer Activity: The pyrrolidine scaffold is present in numerous compounds with demonstrated anticancer properties. nih.govnih.gov For example, spiro[pyrrolidine-3,3-oxindoles] have been shown to induce apoptosis in human breast cancer cell lines. nih.gov

Central Nervous System (CNS) Disorders: Pyrrolidine-2,5-dione derivatives have been investigated for their anticonvulsant properties. nih.gov

Inflammatory Diseases: The pyrrolidine moiety is a component of molecules with anti-inflammatory activity. nih.gov

Other Infectious Diseases: The structural similarity to other biologically active heterocycles suggests potential applications against other bacterial or viral pathogens. nih.gov

Advanced Preclinical Evaluation of Lead Compounds Derived from the this compound Scaffold

Once lead compounds with promising potency and selectivity are identified, a rigorous preclinical evaluation will be essential. This will involve a multi-faceted approach to characterize their drug-like properties. For MmpL3 inhibitors, this would include assessing their activity against drug-susceptible and drug-resistant Mtb strains. nih.gov

Key preclinical studies should include:

In Vitro Pharmacokinetics: Evaluation of metabolic stability in human liver microsomes is crucial. For instance, some pyridine-2-methylamines have shown high instability, which can be addressed through chemical modification. nih.gov

In Vivo Pharmacokinetics: Determining the pharmacokinetic profile in animal models to assess oral bioavailability, half-life, and tissue distribution.

Efficacy in Animal Models: For antitubercular agents, efficacy would be evaluated in mouse models of chronic TB infection. nih.gov

Safety Pharmacology: Assessing potential off-target effects and general toxicity. Low cytotoxicity against mammalian cell lines, such as Vero cells, is a critical parameter. nih.gov

Development of Structure-Based Drug Design Strategies to Optimize Pharmacological Profiles

The availability of high-resolution structures of target proteins is a powerful tool for optimizing the pharmacological profiles of lead compounds. For MmpL3, cryo-electron microscopy (cryo-EM) structures in complex with inhibitors have provided detailed insights into the inhibitor-binding pocket. nih.govbohrium.com These structures reveal key interactions that can be exploited for the rational design of more potent and selective inhibitors. nih.govresearchgate.net

Structure-based drug design strategies for this compound analogues would involve:

Molecular Docking: In silico docking of designed analogues into the MmpL3 binding site to predict binding affinity and orientation. nih.gov

Pharmacophore Modeling: Developing a pharmacophore model based on the key features required for MmpL3 inhibition. nih.gov

Computational Chemistry: Using techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations to estimate binding free energies. nih.gov

By leveraging these computational approaches, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby accelerating the drug discovery process.

Potential for Combination Therapies Involving this compound Derivatives

A significant advantage of MmpL3 inhibitors is their potential for synergistic interactions with existing antitubercular drugs. nih.govnih.gov The inhibition of mycolic acid transport can weaken the mycobacterial cell wall, potentially increasing the penetration and efficacy of other drugs. nih.gov

Studies on the MmpL3 inhibitor SQ109 have demonstrated synergistic effects with drugs such as isoniazid, rifampicin, clofazimine, and bedaquiline. nih.gov This suggests that this compound-based MmpL3 inhibitors could be valuable components of combination therapies for both drug-susceptible and drug-resistant tuberculosis. nih.gov The use of combination therapies can also help to reduce the required doses of individual drugs, potentially lowering toxicity and reducing the risk of developing further drug resistance. nih.gov

Future research should systematically evaluate the in vitro and in vivo synergistic interactions of lead this compound analogues with a panel of standard and novel anti-TB agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (6-pyrrolidin-1-ylpyridin-2-yl)methanamine, and how do reaction conditions influence yield?

- Methodology : Utilize retrosynthetic analysis with databases like PISTACHIO and REAXYS to identify feasible pathways. For example, coupling pyrrolidine with a functionalized pyridine scaffold via nucleophilic substitution or Buchwald-Hartwig amination. Optimize solvent choice (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., Pd-based catalysts for cross-coupling) to maximize yield. Monitor reaction progress via TLC or HPLC .

- Structural Confirmation : Confirm purity (>95%) using HPLC and characterize via / NMR and high-resolution mass spectrometry (HRMS). Compare spectral data with analogous pyridine-pyrrolidine derivatives, such as Bis[(6-methylpyridin-2-yl)methyl]amine .

Q. How can researchers resolve discrepancies in reported solubility data for pyridine-derived methanamines?

- Methodology : Systematically test solubility in polar (e.g., water, DMSO) and nonpolar solvents (e.g., hexane) under controlled temperatures (20–40°C). Use UV-Vis spectroscopy or gravimetric analysis for quantification. Cross-reference with published datasets, such as methylamine solubility in pyridine-containing solvents . Address contradictions by standardizing experimental protocols (e.g., equilibration time, purity thresholds).

Advanced Research Questions

Q. What strategies are effective in analyzing contradictory biological activity data for this compound analogs?

- Methodology : Apply statistical meta-analysis to identify outliers or confounding variables (e.g., assay type, cell line variability). For example, compare IC values from kinase inhibition assays across studies. Use cheminformatics tools (e.g., molecular docking) to assess target binding consistency. Reference structural analogs like PI 3-Kα inhibitors VIII, where stereochemistry and substituent placement critically influence activity .

- Case Study : Resolve nomenclature conflicts (e.g., CAS registry vs. IUPAC names) by cross-checking databases like PubChem and Reaxys. For example, compounds like F13714 in have multiple aliases, requiring meticulous verification .

Q. How can computational models predict the reactivity of this compound in complex reaction systems?

- Methodology : Employ density functional theory (DFT) to calculate transition-state energies for key reactions (e.g., ring-opening of pyrrolidine). Validate predictions against experimental data from analogous systems, such as 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine, where X-ray crystallography confirmed steric effects on reactivity .

- Tool Recommendation : Use software like Gaussian or ORCA for simulations, and reference datasets from to refine reaction feasibility scores .

Methodological Considerations

Q. What techniques are optimal for characterizing the stereochemical stability of this compound?